molecular formula C10H4F17NaO3S B1450124 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium CAS No. 27619-96-1

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium

Cat. No.: B1450124
CAS No.: 27619-96-1
M. Wt: 550.17 g/mol
InChI Key: MWLZYTLXSBXJCI-UHFFFAOYSA-M
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Description

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium is a synthetic compound belonging to the class of perfluorinated chemicals. It is characterized by a long carbon chain fully fluorinated except for a sulfonic acid group at one end. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation.

Scientific Research Applications

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium has several scientific research applications, including:

  • Chemistry: It is used as a surfactant and in the synthesis of fluorinated polymers and materials due to its unique properties.

  • Biology: The compound is employed in biological studies to investigate the effects of perfluorinated chemicals on biological systems and their potential toxicity.

  • Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.

  • Industry: It is utilized in various industrial applications, including coatings, lubricants, and fire-fighting foams, due to its resistance to heat and chemicals.

Safety and Hazards

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium is a contaminant found in sea and river water . It is not intended for human or veterinary use .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium plays a crucial role in biochemical reactions due to its strong binding affinity to various enzymes, proteins, and other biomolecules. This compound interacts with enzymes such as cytochrome P450, leading to the inhibition of their catalytic activity. Additionally, this compound binds to serum albumin, affecting the transport and distribution of other endogenous and exogenous compounds. The nature of these interactions is primarily driven by the hydrophobic and electrostatic properties of the compound, which allow it to form stable complexes with target biomolecules .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK and NF-κB pathways, resulting in changes in gene expression related to inflammation and apoptosis. Additionally, this compound can interfere with mitochondrial function, leading to altered cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, inhibit enzyme activity, and modulate gene expression. At the molecular level, this compound forms strong non-covalent interactions with target proteins, leading to conformational changes that affect their function. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is known for its high stability, with a shelf life of up to four years under proper storage conditions. Prolonged exposure to environmental factors such as light and temperature can lead to its gradual degradation. Long-term studies have shown that continuous exposure to this compound can result in persistent alterations in cellular function, including chronic inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may cause mild alterations in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including liver damage, kidney dysfunction, and immune system suppression. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the potential risks associated with exposure to this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in lipid and carbohydrate metabolism. For example, it can inhibit the activity of acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, this compound can alter metabolite levels by affecting the transport and distribution of essential nutrients and metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for serum albumin and other plasma proteins, which facilitate its transport through the bloodstream .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. For instance, the presence of sulfonic acid groups in its structure can facilitate its localization to acidic organelles, such as lysosomes. The subcellular localization of this compound is crucial for understanding its biochemical effects and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium is typically synthesized through the electrochemical fluorination of a precursor molecule, such as 1-decanesulfonic acid. The process involves the use of an electrolytic cell where the precursor is subjected to an electric current in the presence of hydrogen fluoride (HF) and a suitable electrolyte. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a constant electric current to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the electrochemical fluorination process. Large electrolytic cells are used, and the process is optimized to achieve high yields and purity. The compound is then purified through various techniques, such as recrystallization or distillation, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium can undergo various chemical reactions, including:

  • Oxidation: The sulfonic acid group can be oxidized to form sulfates or other oxidized derivatives.

  • Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in acidic or neutral conditions.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3). The reactions are usually performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Sulfates and other oxidized derivatives of the sulfonic acid group.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctanesulfonic Acid

  • Perfluorobutanesulfonic Acid

  • Perfluorohexanesulfonic Acid

Properties

IUPAC Name

sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17O3S.Na/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLZYTLXSBXJCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337590
Record name 8:2 Fluorotelomer sulfonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27619-96-1
Record name 8:2 Fluorotelomer sulfonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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